N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine
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Overview
Description
N-ethyl-N’-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine is a complex organic compound characterized by a long chain of repeating ethylamino and butylamino groups
Preparation Methods
The synthesis of N-ethyl-N’-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine involves multiple steps of organic reactions. The process typically starts with the preparation of the initial ethylamino and butylamino groups, followed by their sequential addition to form the long chain structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethylamino and butylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-ethyl-N’-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The ethylamino and butylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, N-ethyl-N’-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine is unique due to its extended chain of repeating units. Similar compounds include:
- N-ethyl-N’-[4-(ethylamino)butylamino]butane-1,4-diamine
- N-ethyl-N’-[4-(butylamino)butylamino]butane-1,4-diamine
- N-ethyl-N’-[4-(methylamino)butylamino]butane-1,4-diamine
These compounds share structural similarities but differ in the length and composition of their repeating units, which can influence their chemical properties and applications .
Properties
CAS No. |
412351-21-4 |
---|---|
Molecular Formula |
C56H128N14 |
Molecular Weight |
997.7 g/mol |
IUPAC Name |
N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine |
InChI |
InChI=1S/C56H128N14/c1-3-57-31-5-7-33-59-35-9-11-37-61-39-13-15-41-63-43-17-19-45-65-47-21-23-49-67-51-25-27-53-69-55-29-30-56-70-54-28-26-52-68-50-24-22-48-66-46-20-18-44-64-42-16-14-40-62-38-12-10-36-60-34-8-6-32-58-4-2/h57-70H,3-56H2,1-2H3 |
InChI Key |
UOPFWVRTSCYKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCCCCNCC |
Origin of Product |
United States |
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